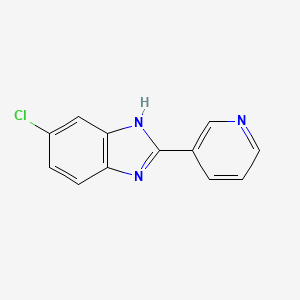
8-Hydroxy-1,4-dihydroisochromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-1,4-dihydroisochromen-3-one is a heterocyclic compound that belongs to the class of isochromenes This compound is characterized by the presence of a hydroxyl group at the 8th position and a dihydroisochromenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,4-dihydroisochromen-3-one can be achieved through several synthetic routes. One common method involves the isomerization of anacardic acid, which contains heterogeneous alkyl side chains. This process typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using renewable feedstocks. For instance, cardanol, derived from cashew nut shell liquid, can be used as a starting material. The process includes various chemical transformations, such as epoxidation and isomerization, to produce the final compound .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-1,4-dihydroisochromen-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The hydroxyl group at the 8th position can participate in substitution reactions to form different substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid for epoxidation and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products:
Aplicaciones Científicas De Investigación
8-Hydroxy-1,4-dihydroisochromen-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and fine chemicals.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.
Industry: The compound is used in the production of various industrial materials and chemicals.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-1,4-dihydroisochromen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. These interactions can lead to a range of biological effects, including antimicrobial, anticancer, and antifungal activities .
Comparación Con Compuestos Similares
8-Hydroxy-3-methyl-3,4-dihydroisochromen-1-one (Ochracin): A marine-derived natural product with similar structural features.
3-Substituted 3,4-dihydroisochromen-1-ones: These compounds share the isochromenone structure but differ in the substituents at the 3rd position.
8-Hydroxy-5,6-dimethoxy-3-methyl-3,4-dihydroisochromen-1-one: Another derivative with additional methoxy groups.
Uniqueness: 8-Hydroxy-1,4-dihydroisochromen-3-one is unique due to its specific hydroxyl group placement and the resulting biological activities.
Propiedades
Fórmula molecular |
C9H8O3 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
8-hydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-3,10H,4-5H2 |
Clave InChI |
YEQDRHUPLGUOSW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(COC1=O)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




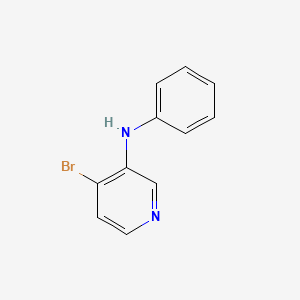
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)

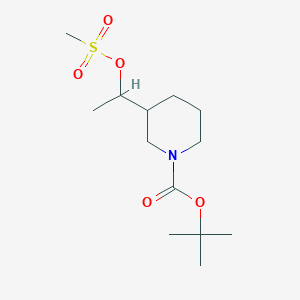

![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
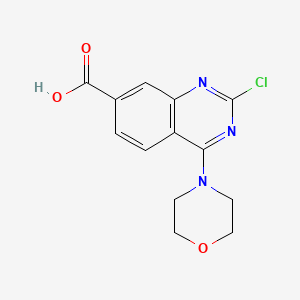
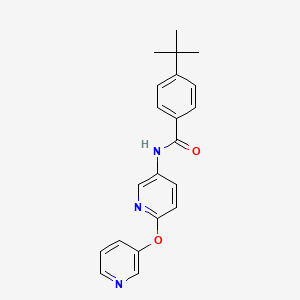

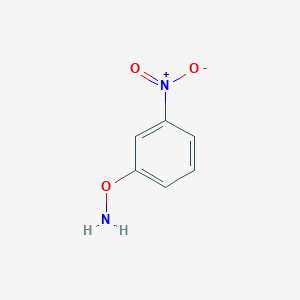
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
